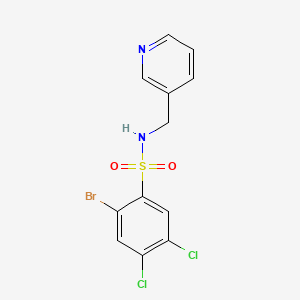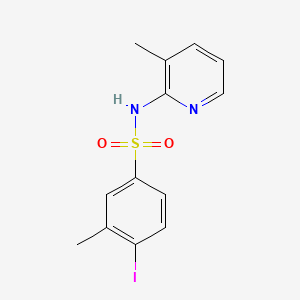
2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrCl2N2O2S. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 3-pyridinemethanamine. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different sulfonamide derivatives .
Applications De Recherche Scientifique
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3,5-dichloropyridine: A related compound with similar structural features but different functional groups.
2-Bromo-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide: Another similar compound with methyl groups instead of chlorine atoms.
Uniqueness
2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of bromine, chlorine, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H9BrCl2N2O2S |
|---|---|
Poids moléculaire |
396.1 g/mol |
Nom IUPAC |
2-bromo-4,5-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9BrCl2N2O2S/c13-9-4-10(14)11(15)5-12(9)20(18,19)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2 |
Clé InChI |
RBNZEKGIHZOYOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13368572.png)

![6-Iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13368591.png)
![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)

![2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13368616.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
![2-(2,4-dimethoxybenzylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B13368628.png)
![3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368633.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13368640.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
![4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13368654.png)
